molecular formula C15H13ClFNO2 B5860529 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide

5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide

Cat. No. B5860529
M. Wt: 293.72 g/mol
InChI Key: LSEYJKDLLHLLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties. CFM-2 has been found to have a wide range of applications in scientific research, including the study of pain, inflammation, and cancer.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This, in turn, leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the activity of certain enzymes that are involved in the production of these mediators. In addition, this compound has been found to have analgesic properties, which make it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also readily available and can be synthesized in large quantities. However, this compound also has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.

Future Directions

There are several future directions for the study of 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide. One potential direction is the development of new pain medications based on its analgesic properties. Another potential direction is the development of new anti-inflammatory medications based on its anti-inflammatory properties. This compound may also have potential applications in the treatment of certain types of cancer, although more research is needed in this area. Overall, the study of this compound has the potential to lead to the development of new medications that can improve the lives of patients suffering from a wide range of conditions.

Synthesis Methods

The synthesis of 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide is a complex process that involves several steps. The first step involves the preparation of 4-fluoro-2-methylphenol, which is then converted to the corresponding amine derivative. The amine derivative is then reacted with 5-chloro-2-methoxybenzoic acid to form this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.

Scientific Research Applications

5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the study of pain, inflammation, and cancer. This compound has been shown to have analgesic properties, which make it a potential candidate for the development of new pain medications. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-9-7-11(17)4-5-13(9)18-15(19)12-8-10(16)3-6-14(12)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEYJKDLLHLLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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